Cas no 114490-29-8 (4-(1,1-Difluoroethyl)pyridine)

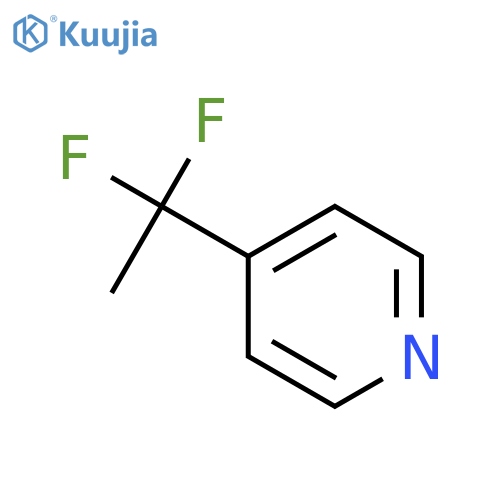

4-(1,1-Difluoroethyl)pyridine structure

商品名:4-(1,1-Difluoroethyl)pyridine

4-(1,1-Difluoroethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine,4-(1,1-difluoroethyl)-

- 4-(1,1-DIFLUOROETHYL)PYRIDINE

- Pyridine, 4-(1,1-difluoroethyl)- (9CI)

- 2,2-Difluoro-2-(4-pyridyl)ethane

- AC1LD0RZ

- c1-7(8,9)6-2-4-10-5-3-6

- C7H7F2N

- h2-5H,1H

- SureCN2705790

- 114490-29-8

- SCHEMBL2705790

- SB54767

- CS-0325200

- DTXSID10348743

- MFCD12404950

- IEUYVLHLIXKLHF-UHFFFAOYSA-N

- pyridine, 4-(1,1-difluoroethyl)-

- InChI=1/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H

- AKOS005258046

- STL556682

- DB-348488

- BBL102874

- 4-(1,1-Difluoroethyl)pyridine

-

- MDL: MFCD12404950

- インチ: InChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3

- InChIKey: IEUYVLHLIXKLHF-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=NC=C1)(F)F

計算された属性

- せいみつぶんしりょう: 143.05471

- どういたいしつりょう: 143.05465555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89

4-(1,1-Difluoroethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D448158-500mg |

4-(1,1-Difluoroethyl)pyridine |

114490-29-8 | 500mg |

$ 185.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071514-1g |

4-(1,1-Difluoroethyl)pyridine |

114490-29-8 | 95% | 1g |

2826CNY | 2021-05-07 | |

| Matrix Scientific | 071514-5g |

4-(1,1-Difluoroethyl)pyridine, 95% |

114490-29-8 | 95% | 5g |

$609.00 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395870-5g |

4-(1,1-Difluoroethyl)pyridine |

114490-29-8 | 95+% | 5g |

¥4509.00 | 2024-08-09 | |

| 1PlusChem | 1P008Z6D-25g |

Pyridine, 4-(1,1-difluoroethyl)- (9CI) |

114490-29-8 | 25g |

$6916.00 | 2025-02-24 | ||

| Chemenu | CM317232-5g |

4-(1,1-Difluoroethyl)pyridine |

114490-29-8 | 95% | 5g |

$545 | 2023-02-03 | |

| abcr | AB546606-1 g |

4-(1,1-Difluoroethyl)pyridine; . |

114490-29-8 | 1g |

€542.50 | 2022-07-28 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071514-1g |

4-(1,1-Difluoroethyl)pyridine |

114490-29-8 | 95% | 1g |

2826.0CNY | 2021-07-05 | |

| Chemenu | CM317232-1g |

4-(1,1-Difluoroethyl)pyridine |

114490-29-8 | 95% | 1g |

$182 | 2023-02-03 | |

| Matrix Scientific | 071514-1g |

4-(1,1-Difluoroethyl)pyridine, 95% |

114490-29-8 | 95% | 1g |

$174.00 | 2023-09-08 |

4-(1,1-Difluoroethyl)pyridine 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

114490-29-8 (4-(1,1-Difluoroethyl)pyridine) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:114490-29-8)4-(1,1-Difluoroethyl)pyridine

清らかである:99%

はかる:25g

価格 ($):1038.0